Product packaging for Ethyl 2-aminobenzo[d]oxazole-5-carboxylate(Cat. No.:CAS No. 56350-62-0)

Ethyl 2-aminobenzo[d]oxazole-5-carboxylate

Cat. No.: B3272172
CAS No.: 56350-62-0
M. Wt: 206.2 g/mol
InChI Key: ZQLXLYJXDKFLLB-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Research

The benzoxazole scaffold, characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry and materials science. bldpharm.com Benzoxazole derivatives exhibit a wide array of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgnih.gov The planar nature of the benzoxazole ring system allows it to interact with various biological macromolecules, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. bldpharm.com This structural versatility makes benzoxazoles a valuable framework for the design of novel therapeutic agents and functional materials. caltech.edu The continuous exploration of benzoxazole derivatives in drug discovery underscores their importance in the development of new chemical entities with potential therapeutic applications. nih.gov

Historical Development of Aminobenzo[d]oxazole Derivatives Synthesis

The synthesis of 2-aminobenzoxazole (B146116) derivatives has evolved over the years, with early methods often relying on the use of hazardous reagents. A common historical method involves the cyclization of 2-aminophenols with cyanogen (B1215507) bromide (BrCN), a highly toxic reagent. caltech.edu This has led to the development of safer and more efficient synthetic routes.

More recent advancements have focused on the use of less hazardous cyanating agents and the development of catalytic systems. For instance, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of a Lewis acid like boron trifluoride etherate (BF3·Et2O) has been reported as a safer alternative for the synthesis of 2-aminobenzoxazoles. beilstein-journals.org Other modern approaches include the direct C-H amination of benzoxazoles, though these methods can sometimes require transition metal catalysts and harsh reaction conditions. caltech.edu The development of one-pot syntheses and the use of green chemistry principles, such as microwave-assisted synthesis in aqueous media, represent the ongoing efforts to create more efficient, cost-effective, and environmentally friendly methods for producing these valuable compounds. nih.gov

A significant breakthrough in the synthesis of substituted 2-aminobenzoxazoles involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction has been utilized in a one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, offering a metal-free and efficient pathway to a diverse range of N-substituted 2-aminobenzoxazoles. rsc.org

Structural Features and Nomenclature of Ethyl 2-aminobenzo[d]oxazole-5-carboxylate

The chemical structure of this compound consists of a central benzoxazole core. An amino group (-NH2) is attached at the 2-position of the oxazole ring, and an ethyl carboxylate group (-COOCH2CH3) is substituted at the 5-position of the benzene ring.

The systematic IUPAC name for this compound is This compound . The key structural features are:

A bicyclic heteroaromatic system (benzo[d]oxazole).

An exocyclic amino group at a key position on the heterocyclic ring.

An ester functional group on the carbocyclic ring, which can be a site for further chemical modification.

Below is a data table summarizing the key identifiers for this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 56350-62-0 rsc.org
Molecular Formula C10H10N2O3 korea.ac.kr
Molecular Weight 206.20 g/mol korea.ac.kr
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)OC(=N)N2 korea.ac.kr

Overview of Research Trajectories for Related Heterocyclic Systems

The research landscape for heterocyclic systems related to benzoxazoles is vast and dynamic. A significant area of investigation is the synthesis of isosteric analogs, where the oxygen atom in the oxazole ring is replaced by other heteroatoms like sulfur (to form benzothiazoles) or nitrogen (to form benzimidazoles). These structural modifications can lead to compounds with altered electronic properties and biological activities. For example, 2-aminobenzothiazoles are also a privileged scaffold in medicinal chemistry, with numerous derivatives investigated as anticancer agents. nih.gov

Another major research trajectory is the development of novel synthetic methodologies that are more efficient, sustainable, and allow for a greater diversity of substituents on the heterocyclic core. This includes the use of novel catalysts, green reaction conditions, and multi-component reactions. beilstein-journals.orgnih.gov

Furthermore, the exploration of the biological activities of these heterocyclic systems is a primary focus. Research is ongoing to identify new therapeutic applications for benzoxazole derivatives and their analogs in areas such as infectious diseases, neurodegenerative disorders, and oncology. nih.gov The derivatization of the core scaffold, such as at the 2-amino position or on the benzene ring, allows for the fine-tuning of the pharmacological properties of these molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B3272172 Ethyl 2-aminobenzo[d]oxazole-5-carboxylate CAS No. 56350-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLXLYJXDKFLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Ethyl 2 Aminobenzo D Oxazole 5 Carboxylate and Its Analogues

Classical Multi-Step Synthetic Approaches for Benzoxazole (B165842) Core Formation

The traditional synthesis of the benzoxazole core, including the framework of Ethyl 2-aminobenzo[d]oxazole-5-carboxylate, typically relies on the construction of the heterocyclic ring from suitably functionalized benzene (B151609) precursors. These methods, while foundational, often involve multiple steps and stoichiometric reagents.

Condensation Reactions and Precursor Chemistry

The cornerstone of classical benzoxazole synthesis is the condensation of o-aminophenols with a variety of one-carbon electrophiles. chemicalbook.comrsc.org The specific synthesis of the 2-amino-substituted core, as seen in the target molecule, frequently employs cyanates or their equivalents. A well-documented route to the closely related mthis compound involves the reaction of methyl 3-amino-4-hydroxybenzoate with cyanogen (B1215507) bromide (CNBr) in methanol. ijpbs.comresearchgate.net

The synthesis of the crucial precursor, methyl 3-amino-4-hydroxybenzoate, itself requires a multi-step sequence. A typical pathway begins with the nitration of a commercially available starting material like methyl 3-hydroxybenzoate to yield methyl 3-hydroxy-4-nitrobenzoate. This is followed by a reduction of the nitro group to an amine, commonly achieved using reagents like sodium dithionite, to provide the required o-aminophenol precursor. researchgate.net

Beyond cyanogen bromide, classical methods utilize a range of condensation partners with o-aminophenols, including carboxylic acids (often activated with agents like polyphosphoric acid), acyl chlorides, aldehydes, and orthoesters to yield various 2-substituted benzoxazoles. chemicalbook.commdpi.comresearchgate.net The reaction with aldehydes, for instance, typically proceeds through an initial formation of a Schiff base, which then undergoes oxidative cyclization. ijpbs.com

Table 1: Classical Precursor Combinations for Benzoxazole Synthesis

o-Aminophenol Precursor Condensation Partner Resulting 2-Substituent Reference
4-Carbomethoxy-2-aminophenol Cyanogen Bromide (CNBr) -NH2 ijpbs.comresearchgate.net
2-Aminophenol (B121084) Carboxylic Acid / Acyl Chloride Alkyl / Aryl mdpi.comresearchgate.net
2-Aminophenol Aldehyde Alkyl / Aryl rsc.orgijpbs.com

Ring-Closure Methodologies in Benzoxazole Synthesis

The critical ring-forming, or cyclization, step is the defining feature of these synthetic routes. For 2-aminobenzoxazoles, the reaction of an o-aminophenol with cyanogen bromide is a direct and efficient method that proceeds via a cyanamide intermediate which rapidly cyclizes. researchgate.netnih.gov

Alternative classical ring-closure strategies have also been developed. One prominent method involves the intramolecular cyclization of N-(2-halophenyl)benzamides. chemicalbook.com In this approach, an o-haloaniline is first acylated, and the resulting amide undergoes a base-mediated or copper-catalyzed intramolecular nucleophilic substitution, where the phenolic oxygen displaces the halide to form the oxazole (B20620) ring. chemicalbook.comorganic-chemistry.org

Another classical pathway is the oxidative cyclization of Schiff bases (or anils) derived from the condensation of o-aminophenols and aldehydes. ijpbs.com The intermediate N-benzylidene-2-aminophenol undergoes cyclization in the presence of an oxidizing agent, such as lead tetraacetate, to afford the 2-substituted benzoxazole. ijpbs.com These varied methodologies provide a robust toolkit for accessing the core benzoxazole structure, albeit often requiring harsh conditions or toxic reagents.

Modern Catalytic Methods for Benzoxazole Annulation

To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing catalytic annulation reactions. These strategies offer improved efficiency, atom economy, and milder reaction conditions, often proceeding through novel mechanistic pathways like C-H bond activation. nitrkl.ac.in

Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper and palladium, have revolutionized benzoxazole synthesis. ijpbs.comorganic-chemistry.org Copper-catalyzed domino annulation approaches allow for the one-pot synthesis of benzoxazoles from readily available starting materials like 2-bromoanilines and acyl chlorides. nih.gov This process involves an initial acylation of the aniline followed by a copper-catalyzed intramolecular C-O bond formation to close the ring. nih.gov Microwave irradiation can significantly accelerate these reactions, reducing times from hours to minutes. nih.gov

Palladium catalysis has enabled the direct synthesis of 2-aminobenzoxazoles through the aerobic oxidative coupling of o-aminophenols and isocyanides. organic-chemistry.org This method is advantageous for its operational simplicity and use of molecular oxygen as the terminal oxidant. organic-chemistry.org Other transition metals, such as ruthenium, have been employed for acceptorless dehydrogenative coupling reactions between o-aminophenols and primary alcohols, providing another efficient route to 2-substituted benzoxazoles. ijpbs.com

Table 2: Examples of Transition Metal-Catalyzed Benzoxazole Syntheses

Catalyst System Substrates Key Features Reference
CuI / 1,10-phenanthroline 2-Bromoanilines + Acyl Chlorides Domino acylation-annulation; Microwave compatible nih.gov
Pd(OAc)2 / O2 o-Aminophenols + Isocyanides Aerobic oxidation; Direct synthesis of 2-aminobenzoxazoles organic-chemistry.org
Ruthenium Complex o-Aminophenols + Primary Alcohols Acceptorless dehydrogenative coupling ijpbs.com

Organocatalytic and Biocatalytic Pathways

In a move towards more sustainable and metal-free synthesis, organocatalysis has emerged as a powerful alternative. These catalysts avoid issues of metal toxicity and contamination in the final products. Brønsted acidic ionic liquids, for example, have been successfully used as recyclable catalysts for the condensation of o-aminophenols with aldehydes under solvent-free conditions. nih.govacs.orgnih.gov

Amine-catalyzed reactions, such as the pyrrolidine-catalyzed [4+1] annulation of N-protected-2-aminophenols with ynals (alkynyl aldehydes), represent another innovative organocatalytic approach to the benzoxazole core. researchgate.net N-Heterocyclic carbenes (NHCs) have also been utilized in enantioselective dearomatizing annulation reactions of benzoxazoles with α,β-unsaturated aldehydes, showcasing the power of organocatalysis to build molecular complexity. rsc.org While biocatalytic pathways for benzoxazole synthesis are still an emerging field, the principles of enzyme catalysis offer a promising future direction for highly selective and green transformations.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. nih.gov This involves the development of processes that are more atom-economical, use less hazardous substances, and are more energy-efficient.

Several strategies align with these principles. The use of environmentally benign solvents like water or ethanol (B145695), or conducting reactions under solvent-free conditions, significantly reduces volatile organic compound emissions. organic-chemistry.orgnih.gov For instance, the condensation of o-aminophenols and aldehydes can be efficiently catalyzed by samarium triflate in an aqueous medium. organic-chemistry.org

The development of reusable and recoverable catalysts is another key aspect. nih.gov Heterogeneous catalysts, such as metal nanoparticles supported on silica or magnetic nanoparticles, can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. organic-chemistry.orgnih.gov Ionic liquids also serve as "green" recyclable catalyst-solvent systems. nih.gov

Energy efficiency is addressed through the use of alternative energy sources like microwave irradiation and ultrasound. ijpbs.comnih.gov These methods can dramatically shorten reaction times and often lead to higher yields with fewer byproducts compared to conventional heating. nih.gov Furthermore, atom-economical routes like electrochemical oxidation/cyclization reactions, which generate only hydrogen gas as a byproduct, represent a frontier in sustainable benzoxazole synthesis. organic-chemistry.org

Table 3: Application of Green Chemistry Principles in Benzoxazole Synthesis

Green Chemistry Principle Synthetic Approach Example Reference
Safer Solvents/Solvent-Free Condensation in aqueous media Samarium triflate-catalyzed reaction of o-aminophenol and aldehyde in H2O organic-chemistry.org
Solvent-free sonication LAIL@MNP catalyzed reaction of o-aminophenol and aldehyde nih.govnih.gov
Catalysis Reusable heterogeneous catalyst Copper(II) ferrite nanoparticles for cyclization of N-(2-halophenyl)benzamides organic-chemistry.org
Reusable ionic liquid catalyst Brønsted acidic ionic liquid gel for condensation reactions nih.govacs.org
Energy Efficiency Microwave-assisted synthesis Copper-catalyzed domino annulation nih.gov
Sonochemical synthesis Ultrasound-mediated synthesis of 2-aminobenzoxazole (B146116) ijpbs.com

| Atom Economy | Electrochemical synthesis | Oxidative cyclization of glycine derivatives | organic-chemistry.org |

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic protocols that minimize or eliminate the use of volatile and toxic organic solvents is a cornerstone of green chemistry. ijpbs.com For the synthesis of benzoxazoles, significant progress has been made in employing solvent-free conditions or benign aqueous media.

Solvent-free, or neat, reaction conditions often lead to shorter reaction times, higher yields, and simplified work-up procedures. One such approach involves the microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol using Lawesson's reagent as an efficient promoter. organic-chemistry.org Another effective method utilizes a Brønsted acidic ionic liquid (BAIL) gel as a heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes at 130 °C, achieving excellent yields without any solvent. acs.org This catalyst can be recovered and reused multiple times without a significant loss of activity. acs.org Similarly, an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a catalyst under solvent-free ultrasound irradiation, promoting the reaction between 2-aminophenols and aromatic aldehydes. nih.gov This method is noted for its mild conditions and rapid reaction times, typically around 30 minutes. nih.gov

Aqueous medium synthesis is another environmentally friendly alternative. A simple and efficient method for benzoxazole synthesis involves using samarium triflate as a reusable acid catalyst for the reaction of o-aminophenols and aldehydes in water. organic-chemistry.orgchemicalbook.com Nanocatalysts, such as Ag@TiO₂ nanocomposites, have also been successfully employed for the one-pot synthesis of 2-aryl benzoxazole derivatives in aqueous media. ijpbs.com Furthermore, a catalyst-free amination of 2-mercaptobenzoxazoles on water under microwave irradiation provides a direct route to 2-aminobenzoxazoles, highlighting the potential of water as a reaction medium. organic-chemistry.org

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Benzoxazole Analogues
Catalyst/PromoterReaction ConditionsKey AdvantagesReference
Lawesson's ReagentSolvent-free, Microwave-assistedGood yields for various substrates. organic-chemistry.org
Brønsted Acidic Ionic Liquid GelSolvent-free, 130 °CExcellent yield (98%), reusable catalyst. acs.org
LAIL@MNPSolvent-free, Ultrasound, 70 °CFast reaction (30 min), high yields (up to 90%), reusable magnetic catalyst. nih.gov
Samarium TriflateAqueous medium, Mild conditionsSimple, green, and efficient; reusable catalyst. organic-chemistry.org
None (Catalyst-free)On-water, Microwave-assistedDirect amination, short reaction time, scalable. organic-chemistry.org

Atom Economy and Sustainable Methodologies

Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Syntheses with high atom economy minimize waste by design. nih.gov

Many modern strategies for synthesizing benzoxazoles are designed to maximize atom economy. For instance, the direct C-H amination of benzoxazoles is an atom-efficient reaction that avoids pre-functionalization of the starting materials. nih.gov An electrochemical oxidation/cyclization of glycine derivatives to form 2-substituted benzoxazoles is another example of a highly atom-economical process, as it is transition-metal- and oxidant-free, generating only hydrogen gas as a byproduct. organic-chemistry.org

Sustainable methodologies extend beyond atom economy to include the use of recyclable catalysts, alternative energy sources, and the reduction of hazardous byproducts. The use of heterogeneous catalysts, such as copper(II) oxide nanoparticles or catalyst-loaded polymers, is advantageous as they can be easily recovered and recycled, reducing both cost and environmental impact. organic-chemistry.org The application of microwaves and ultrasound as energy sources can accelerate reaction rates, often under milder conditions and with higher energy efficiency than conventional heating. nih.govmdpi.com

A notable sustainable approach is the metal-free oxidative amination of benzoxazoles using catalytic iodine in aqueous tert-butyl hydroperoxide. This method proceeds under neat conditions at ambient temperature, producing only tertiary butanol and water as byproducts, thus presenting a clean and user-friendly protocol. organic-chemistry.org The development of such one-pot reactions, which combine multiple synthetic steps into a single operation, further enhances sustainability by reducing the need for intermediate purification steps and minimizing solvent waste. acs.orgnih.gov

Mechanism-Oriented Studies of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of a synthetic method. The formation of the benzoxazole ring, particularly from 2-aminophenols and aldehydes, is generally understood to proceed through a key sequence of steps.

A commonly proposed mechanism involves the initial condensation of the amino group of 2-aminophenol with the carbonyl group of an aldehyde to form a Schiff base or imine intermediate (A). acs.orgnih.gov The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. acs.org

Following the formation of the imine, an intramolecular cyclization occurs. The phenolic hydroxyl group attacks the imine carbon, leading to the formation of a 2-substituted-2,3-dihydro-benzoxazole intermediate (B). nih.gov The final step is the aromatization of this cyclized intermediate to yield the stable benzoxazole ring (C). This step is typically an oxidation process, which can occur via aerial oxidation or be promoted by an added oxidant. acs.orgnih.gov

Table 2: Plausible Mechanistic Steps for Benzoxazole Formation from 2-Aminophenol and Aldehyde
StepDescriptionKey Intermediate
1. CondensationThe amino group of 2-aminophenol reacts with the aldehyde to form an imine.Schiff Base / Imine (A)
2. Intramolecular CyclizationThe phenolic hydroxyl group attacks the imine carbon, closing the ring.2,3-dihydro-benzoxazole (B)
3. AromatizationThe dihydro-benzoxazole intermediate is oxidized to form the final benzoxazole product.2-Aryl benzoxazole (C)

In metal-free amination reactions, such as those using hypervalent iodine compounds, the mechanism involves the in situ generation of a potent electrophilic species that activates a secondary amine. This activated amine then reacts with the benzoxazole, leading to the formation of the 2-aminobenzoxazole product after elimination. nih.gov

Optimization of Synthetic Yields and Purity Profiles

The optimization of a synthetic protocol is a systematic process aimed at identifying the reaction conditions that provide the highest possible yield and purity of the target compound. For the synthesis of this compound and its analogues, this involves the careful tuning of several parameters.

Catalyst Selection and Loading: The choice of catalyst is paramount. Studies often compare a range of catalysts to find the most effective one. For example, in the solvent-free synthesis of 2-phenylbenzoxazole, a Brønsted acidic ionic liquid (BAIL) gel was found to give a 98% yield, significantly outperforming traditional Brønsted and Lewis acids. acs.org The amount of catalyst used (catalyst loading) is also optimized to be as low as possible while maintaining high efficiency, which is both economically and environmentally beneficial. rsc.org

Reaction Temperature and Time: Temperature plays a critical role. For the BAIL gel-catalyzed reaction, it was found that the reaction hardly proceeded below 100 °C, with 130 °C being the optimal temperature to achieve a high yield in 5 hours. acs.org Optimization studies systematically vary the temperature and monitor the reaction progress over time to find the sweet spot that maximizes product formation while minimizing side reactions or decomposition.

Solvent/Medium: As discussed, moving to solvent-free or aqueous systems is a key goal. Optimization experiments often screen various solvents or confirm the superiority of solvent-free conditions. For instance, the synthesis of 2-substituted benzoxazoles using imidazolium chloride as a promoter was optimized by testing different solvents and temperatures, with DMA at 140 °C providing the best results for that specific system. nih.gov

Base/Additives: In many reactions, the type and amount of base or other additives can significantly influence the outcome. In one study on the synthesis of N-substituted 2-aminobenzoxazoles via a Smiles rearrangement, various bases like K₂CO₃ and Et₃N were tested, with triethylamine found to be optimal for selectively producing the desired product over disulfide byproducts. nih.gov

Table 3: Example of Optimization Data for 2-Phenylbenzoxazole Synthesis acs.org
EntryCatalyst (mol %)Temperature (°C)Time (h)Yield (%)
1None1305Trace
2H₂SO₄ (1)130535
3p-TsOH (1)130542
4ZnCl₂ (1)130525
5BAIL gel (1)100575
6BAIL gel (1) 130 5 98

Through such systematic optimization, researchers can develop robust and efficient protocols that deliver high yields of pure this compound and related compounds, making these valuable molecules more accessible for further research and application.

Reactivity and Transformational Chemistry of Ethyl 2 Aminobenzo D Oxazole 5 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of Ethyl 2-aminobenzo[d]oxazole-5-carboxylate is activated towards electrophilic attack by the electron-donating effect of the fused oxazole (B20620) ring's oxygen and the 2-amino group. However, the ethyl carboxylate group at the 5-position is an electron-withdrawing group and will direct incoming electrophiles. The regiochemical outcome of electrophilic aromatic substitution is therefore a result of the combined directing effects of these substituents. Generally, the activating groups (amino and oxazole oxygen) direct ortho and para, while the deactivating carboxylate group directs meta to itself. organicchemistrytutor.comlibretexts.orglibretexts.orgyoutube.comunizin.org

Halogenation and Nitration Studies

Halogenation of the benzoxazole (B165842) ring is expected to proceed at positions activated by the amino and oxazole moieties. While specific halogenation studies on this compound are not extensively documented, related 2-aminobenzoxazole (B146116) derivatives undergo halogenation, suggesting that similar reactivity can be anticipated. acs.orgnih.gov

Nitration of benzoxazole derivatives typically occurs at the 6-position. For the title compound, nitration would likely be directed to the position ortho to the activating amino group and meta to the deactivating carboxylate group.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions

ReactionReagentProductPosition of Substitution
BrominationBr₂/FeBr₃Ethyl 2-amino-6-bromobenzo[d]oxazole-5-carboxylate6
NitrationHNO₃/H₂SO₄Ethyl 2-amino-6-nitrobenzo[d]oxazole-5-carboxylate6

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on the benzoxazole ring are generally challenging due to the basic nitrogen atom, which can coordinate with the Lewis acid catalyst, deactivating the ring system. However, under specific conditions, these reactions can be achieved. For this compound, acylation or alkylation would be expected to occur at the position most activated by the collective electron-donating effects of the amino and oxazole groups, and least deactivated by the carboxylate group.

Table 2: Hypothetical Friedel-Crafts Reactions

ReactionReagentProductPosition of Substitution
AcylationCH₃COCl/AlCl₃Ethyl 2-amino-6-acetylbenzo[d]oxazole-5-carboxylate6
AlkylationCH₃I/AlCl₃Ethyl 2-amino-6-methylbenzo[d]oxazole-5-carboxylate6

Nucleophilic Reactions at the Oxazole Moiety

The oxazole ring system, particularly at the 2-position, is susceptible to nucleophilic attack, a reactivity profile that is enhanced by the presence of the amino group. The ester functionality at the 5-position also presents a site for nucleophilic acyl substitution.

Reactions Involving the 2-Amino Group

The 2-amino group of this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents. It can undergo acylation, sulfonylation, and can be used in the formation of ureas and guanidines. researchgate.netresearchgate.netorganic-chemistry.orggoogle.com For instance, reaction with isocyanates or isothiocyanates can furnish the corresponding urea (B33335) or thiourea (B124793) derivatives. The direct amination of benzoxazoles has also been reported, highlighting the reactivity of the C2 position. researchgate.netorganic-chemistry.orgmdpi.comnih.gov

Table 3: Reactions of the 2-Amino Group

ReactionReagentProduct Type
AcylationAcetyl chloride2-Acetamido derivative
Urea FormationPhenyl isocyanate2-(3-Phenylureido) derivative
Guanidine FormationS-Methylisothiourea2-Guanidino derivative

Transformations of the Ester Functionality

The ethyl carboxylate group at the 5-position is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide through reaction with amines. brainly.comorgsyn.orgquora.comquora.comgoogle.comorgsyn.orgfishersci.ca These transformations allow for the introduction of new functional groups and the extension of the molecular scaffold.

Table 4: Transformations of the Ester Group

ReactionReagentProduct
HydrolysisNaOH, H₂O2-Aminobenzo[d]oxazole-5-carboxylic acid
ReductionLiAlH₄(2-Amino-benzo[d]oxazol-5-yl)methanol
AmidationNH₃2-Aminobenzo[d]oxazole-5-carboxamide

Heterocyclic Ring Modifications and Rearrangements

The benzoxazole ring system can undergo a variety of ring-opening and rearrangement reactions, often under the influence of strong nucleophiles or acidic conditions. For example, treatment of benzoxazoles with secondary amines can lead to ring-opened intermediates that can then re-cyclize to form 2-aminobenzoxazoles. rsc.org Additionally, the Smiles rearrangement has been observed in benzoxazole systems, providing a route to N-substituted 2-aminobenzoxazoles. acs.orgnih.govresearchgate.net Yttrium triflate has been shown to catalyze a ring-opening/annulation cascade of benzoxazoles with propargylic alcohols to yield 1,4-benzoxazines. rsc.org

Table 5: Ring Modification and Rearrangement Reactions

Reaction TypeReagent/ConditionsProduct Type
Ring Opening/RecyclizationSecondary Amine, Fe catalystSubstituted 2-aminobenzoxazole
Smiles RearrangementChloroacetyl chloride, AmineN-substituted 2-aminobenzoxazole
Ring-opening/AnnulationPropargylic alcohol, Y(OTf)₃1,4-Benzoxazine derivative

Ring-Opening Reactions and Subsequent Functionalization

The benzoxazole ring, while aromatic, is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity provides a pathway to novel functionalized ortho-aminophenol derivatives. A notable transformation involves the ring-opening of benzoxazoles with secondary amines. rsc.org This reaction proceeds through a nucleophilic attack of the amine on the C2 carbon of the benzoxazole ring, leading to the cleavage of the C-O bond.

While specific studies on this compound are not extensively documented in this context, the general mechanism can be extrapolated. The process typically involves heating the benzoxazole with a secondary amine, which can be followed by an iron-catalyzed oxidative cyclization to regenerate a new, differently substituted 2-aminobenzoxazole. rsc.org This two-step sequence allows for the formal amination of the benzoxazole core. A similar metal-free protocol has been developed using iodobenzene (B50100) diacetate to couple various oxazoles with amines via a ring-opening and subsequent ring-closing pathway. kaist.ac.kr

These reactions highlight a powerful strategy for modifying the 2-amino substituent, which would be applicable to this compound, enabling the synthesis of a library of N-substituted derivatives.

Cycloaddition Reactions and Related Transformations

The benzoxazole moiety can participate as a dienophile or dipole partner in cycloaddition reactions, offering a route to complex fused-ring systems. A significant example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. nih.gov This reaction provides access to highly fused polycyclic skeletons.

In a typical reaction, a benzoxazole is treated with a cyclopropenone in the presence of a phosphine (B1218219) catalyst, such as triphenylphosphine, at elevated temperatures. The reaction proceeds with high efficiency for a range of substituted benzoxazoles. nih.gov The application of this methodology to this compound would be expected to yield a complex polycyclic product, retaining the ethyl carboxylate group as a handle for further functionalization.

Below is a representative table of substrates and yields from a study on the [3+2] cycloaddition of benzoxazoles, demonstrating the broad scope of the reaction. nih.gov

Benzoxazole SubstrateCyclopropenoneProductYield (%)
Benzoxazole1,2-diphenylcyclopropenone3aa94
5-Chlorobenzoxazole1,2-diphenylcyclopropenone3ca97
5-(Trifluoromethyl)benzoxazole1,2-diphenylcyclopropenone3da91
4-Methylbenzoxazole1,2-diphenylcyclopropenone3ga97
Data sourced from a study on phosphine-catalyzed dearomative [3+2] cycloaddition. nih.gov

Metalation and Cross-Coupling Strategies

Metal-catalyzed reactions are pivotal for the functionalization of heterocyclic compounds. For this compound, strategies involving metalation and cross-coupling would primarily target the C-H bonds of the benzene ring or C-halogen bonds of its halogenated derivatives.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The amino group at the C2 position of this compound can potentially act as a directed metalation group (DMG). However, the inherent acidity of the N-H protons can interfere with this process. N-protection of the amino group with a suitable DMG, such as a pivaloyl or carbamate (B1207046) group, would likely be necessary to facilitate selective deprotonation at the C7 position by a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents.

Suzuki, Heck, and Sonogashira Couplings with Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. To apply these methods to this compound, halogenated precursors are required. The benzene ring can be halogenated (e.g., brominated or iodinated) at the C4, C6, or C7 positions. These halogenated derivatives then become suitable substrates for Suzuki, Heck, and Sonogashira couplings.

Studies on dihalooxazoles have demonstrated that regioselective cross-coupling is achievable. acs.org For instance, in 2,4-dihalooxazoles, Suzuki-Miyaura coupling can be selectively performed at the more reactive C2 position, followed by a Stille coupling at the C4 position. acs.org This type of selectivity is often controlled by the choice of catalyst, ligands, and reaction conditions. acs.org

For a hypothetical 4,7-dibromo-2-aminobenzo[d]oxazole-5-carboxylate, one could envision a sequential cross-coupling strategy. The electronic and steric environment of the two bromine atoms would influence their relative reactivity, potentially allowing for selective functionalization at one position over the other.

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions on related heterocyclic systems, which could be adapted for halogenated derivatives of this compound. researchgate.net

Halogenated SubstrateBoronic Acid/EsterCatalystBaseSolventYield (%)
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O93
4-Bromo-N-Boc-3-aminopyrazoleThiophen-2-ylboronic acidXPhos-Pd-G2K₂CO₃EtOH/H₂O85
4-Bromo-3-aminopyrazole(E)-Styrylboronic acidXPhos-Pd-G2K₂CO₃EtOH/H₂O76
Data adapted from a study on the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles. researchgate.net

Chemo- and Regioselective Derivatization Studies

The presence of multiple reactive sites in this compound—the exocyclic amino group, the ester, and the aromatic ring—makes chemo- and regioselectivity a key challenge in its derivatization.

N-Functionalization: The exocyclic amino group is a primary site for reactions such as acylation, alkylation, and sulfonylation. These reactions can typically be performed chemoselectively under standard conditions without affecting other parts of the molecule.

Ester-Functionalization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. These transformations provide another avenue for diversification.

The development of synthetic protocols that can selectively target one site over the others is crucial for the efficient use of this compound as a building block. nih.govnih.gov For example, a Smiles rearrangement has been used for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors, demonstrating a sophisticated approach to control reactivity. nih.gov

Computational and Spectroscopic Methodologies for Elucidating the Electronic and Molecular Structure of Ethyl 2 Aminobenzo D Oxazole 5 Carboxylate

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of synthesized compounds. Each method provides unique insights into different aspects of the molecule's constitution, from atomic connectivity to its three-dimensional arrangement in the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In ¹H NMR spectroscopy of Ethyl 2-aminobenzo[d]oxazole-5-carboxylate, distinct signals corresponding to each unique proton environment are expected. The ethyl ester group would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling. The protons on the aromatic benzene (B151609) ring would appear as distinct signals in the aromatic region of the spectrum. The chemical shift and multiplicity of these signals are dictated by their position relative to the amino and carboxylate substituents. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the ester group at a downfield chemical shift, carbons of the benzoxazole (B165842) ring system, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the attached functional groups. beilstein-journals.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations. COSY experiments would confirm the coupling between the ethyl group's methylene and methyl protons, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.

Atom Type Technique Predicted Chemical Shift (ppm) Expected Multiplicity
Ethyl -CH₃ ¹H NMR ~1.4 Triplet (t)
Ethyl -CH₂ ¹H NMR ~4.4 Quartet (q)
Aromatic -CH ¹H NMR ~7.0 - 8.0 Doublets (d), Doublet of doublets (dd)
Amine -NH₂ ¹H NMR Variable, broad singlet (br s) Singlet (s)
Ethyl -CH₃ ¹³C NMR ~14 -
Ethyl -CH₂ ¹³C NMR ~61 -
Aromatic/Heterocyclic C ¹³C NMR ~110 - 155 -

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as one or two bands in the 3300-3500 cm⁻¹ region. The C=O stretching vibration of the ester functional group would produce a strong, sharp absorption band around 1700-1725 cm⁻¹. Vibrations corresponding to the C-O bonds of the ester and the oxazole (B20620) ring, as well as C=N and aromatic C=C stretching, would be observed in the fingerprint region (below 1600 cm⁻¹). nih.gov

Table 2: Key Expected Vibrational Frequencies This is an interactive table. Click on the headers to sort.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amine (-NH₂) N-H Stretch 3300 - 3500 IR
Ester (-COOEt) C=O Stretch 1700 - 1725 IR
Aromatic Ring C=C Stretch 1450 - 1600 IR, Raman
Oxazole/Ester C-O Stretch 1000 - 1300 IR

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. arkat-usa.org The molecular formula of this compound is C₁₀H₁₀N₂O₃, with a corresponding molecular weight of 206.20 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion (M⁺), thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural clues. For ethyl ester-containing compounds, a common fragmentation pathway involves the loss of an ethoxy radical (•OCH₂CH₃) or a neutral ethanol (B145695) molecule (HOCH₂CH₃). researchgate.net Subsequent fragmentation could involve the loss of a carbon monoxide (CO) molecule from the acylium ion intermediate. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragments This is an interactive table. Click on the headers to sort.

Fragment Formula m/z (mass-to-charge ratio) Description
[M]⁺ [C₁₀H₁₀N₂O₃]⁺ 206 Molecular Ion
[M - C₂H₅]⁺ [C₈H₅N₂O₃]⁺ 177 Loss of ethyl radical
[M - OC₂H₅]⁺ [C₈H₅N₂O₂]⁺ 161 Loss of ethoxy radical

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. nih.gov For this compound, this technique would confirm the planarity of the fused benzoxazole ring system. researchgate.net Furthermore, it would reveal the conformation of the ethyl carboxylate group relative to the ring. A key aspect that would be elucidated is the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictates the solid-state packing arrangement. researchgate.netnih.gov

Table 4: Information Obtainable from X-ray Crystallography This is an interactive table. Click on the headers to sort.

Parameter Description Significance
Crystal System & Space Group Defines the symmetry of the unit cell. Fundamental crystallographic identity.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit. Provides the lattice framework. researchgate.net
Bond Lengths & Angles Precise measurements of atomic distances and angles. Confirms connectivity and geometry.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of molecules. nih.gov DFT calculations are used to predict molecular geometries, vibrational frequencies, and electronic properties, providing a theoretical framework that complements and helps interpret experimental data. materialsciencejournal.orgnih.gov For this compound, DFT methods, often using a basis set such as B3LYP/6-311G(d,p), can be used to calculate the optimized molecular structure, which can then be compared with experimental X-ray diffraction data. materialsciencejournal.org Calculated vibrational frequencies can also be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminobenzoxazole (B146116) ring system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is likely to be concentrated on the electron-withdrawing ethyl carboxylate group and the heterocyclic ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This energy gap is also fundamental to understanding the electronic absorption characteristics of the molecule, as it corresponds to the lowest energy electronic transition, which can be observed using UV-Vis spectroscopy. materialsciencejournal.orgmaterialsciencejournal.org

Table 5: Significance of Frontier Molecular Orbital Parameters This is an interactive table. Click on the headers to sort.

Parameter Description Chemical Implication
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ionization potential and electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electron-accepting ability.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The EPS map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different colors on the EPS map represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to attracting electrophiles. These are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, blue areas denote regions of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

For a molecule like this compound, an EPS map would likely show significant negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, as well as the oxygen and nitrogen atoms within the oxazole ring. These regions would be the primary sites for hydrogen bonding and interactions with electrophiles. In a study on a related benzothiazole (B30560) derivative, the nitrogen atom of the ring and the oxygen atoms of a keto group were identified as large negative regions, indicating their role in the molecule's structural stability and bioactivity. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. The analysis of the EPS on the Hirshfeld surface for other complex organic molecules has been used to confirm hydrogen bonding sites.

Predicting Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding of each nucleus. For this compound, specific chemical shifts for the ethyl group protons (a triplet and a quartet), the aromatic protons, and the amino group protons can be calculated. Similarly, ¹³C NMR chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the oxazole ring can be predicted. In a study of a similar benzimidazole (B57391) derivative, the characteristic signals for an ethyl group were predicted and observed as a triplet and quartet, while aromatic protons appeared in a specific region of the spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the energy required to induce vibrations such as stretching and bending. For this compound, key predicted vibrational bands would include the N-H stretching of the amino group, C=O stretching of the ester, C-O stretching, and various C=C and C=N stretching frequencies of the aromatic and oxazole rings. For instance, in a related benzimidazole, a broad peak for an O-H group and a sharp band for a C=O stretch were identified. Theoretical calculations on a thiazole (B1198619) ester also showed good agreement between calculated and experimental vibrational frequencies for characteristic functional groups.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum in the UV-Vis region is determined by the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods can calculate the energies of these transitions, which correspond to the absorption maxima (λ_max). For this compound, the predicted UV-Vis spectrum would likely show absorptions characteristic of the benzoxazole system. The calculated λ_max for a similar benzimidazole derivative was found to be 326 nm.

Table 1: Predicted Spectroscopic Parameters for a Representative Benzimidazole Derivative

Parameter Predicted Value
¹H NMR (ppm)
Butyl group 0.74 (t), 1.13 (q), 1.64 (quintet), 4.28 (t)
Ethyl group 1.36 (t), 4.35 (q)
Methoxy protons 3.86
Aromatic protons 6.66–8.26
IR (cm⁻¹)
-OH stretch 3412
C=O stretch 1701
UV-Vis (nm)
λ_max 326

Data from a study on Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate to illustrate the type of data obtained from such analyses.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of a molecule like this compound.

A key aspect of MD simulations is the conformational analysis, which aims to identify the most stable, low-energy conformations of a molecule. The ethyl carboxylate group and the amino group attached to the benzoxazole core can rotate, leading to different spatial arrangements. MD simulations can explore the potential energy surface of the molecule to find these preferred conformations. For instance, the planarity of a thiazole ring in a similar structure was confirmed through computational analysis, which is crucial for its interaction with biological targets.

MD simulations are also instrumental in understanding how a molecule interacts with its environment, such as a solvent or a biological receptor. In drug design, MD simulations can be used to study the stability of a ligand-protein complex, as demonstrated in studies of other heterocyclic compounds. For this compound, simulations could reveal how the molecule positions itself within a binding pocket and which functional groups are key for interaction.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations, particularly using DFT, are employed to determine a range of reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs), the HOMO and LUMO.

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO energy gap (ΔE) suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. For a related benzimidazole derivative, the HOMO and LUMO energies were calculated to be -5.49 eV and -1.99 eV, respectively, resulting in an energy gap of 3.50 eV.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E_HOMO.

Electron Affinity (A): Approximated as A ≈ -E_LUMO.

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. A higher hardness value indicates greater stability.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electrophilic character of a molecule.

These descriptors provide a quantitative measure of the reactivity of this compound, which is crucial for predicting its behavior in chemical reactions and biological systems.

Table 2: Calculated Reactivity Descriptors for a Representative Benzimidazole Derivative

Descriptor Value (eV)
E_HOMO -5.49
E_LUMO -1.99
Energy Gap (ΔE) 3.50
Ionization Potential (I) 5.49
Electron Affinity (A) 1.99
Chemical Potential (μ) -3.74
Chemical Hardness (η) 1.75
Global Softness (S) 0.286
Electrophilicity Index (ω) 4.00

Data from a study on Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate to illustrate the type of data obtained from such analyses.

Exploration of Non Clinical Applications for Ethyl 2 Aminobenzo D Oxazole 5 Carboxylate and Its Derivatives

Utilization as Intermediates in Complex Organic Synthesis

The reactive sites on the ethyl 2-aminobenzo[d]oxazole-5-carboxylate scaffold, namely the amino group and the ester, allow for its elaboration into more complex chemical structures. This has made the broader class of 2-aminobenzoxazoles key intermediates in synthetic chemistry. researchgate.netnih.govgoogle.com

Precursors for Macrocycles and Oligomers

While direct examples of this compound in macrocycle synthesis are not extensively documented, the 2-aminobenzoxazole (B146116) core is a recognized precursor for larger molecular assemblies. The amino group can be functionalized or used as a nucleophilic point for cyclization reactions. For instance, synthetic strategies have been developed for creating various 2-aminobenzoxazole derivatives which can, in principle, be designed with reactive termini suitable for macrocyclization or oligomerization. nih.govresearchgate.net The synthesis of such derivatives often involves the cyclization of 2-aminophenols with cyanating agents. nih.govnih.gov

One synthetic approach involves reacting a substituted 2-aminophenol (B121084) with an electrophilic cyanating agent, which could be adapted to produce monomers for subsequent linking into oligomers or macrocycles. nih.gov Another method uses a Smiles rearrangement, showcasing the versatility of the benzoxazole (B165842) system in forming new bonds and structures. nih.govresearchgate.net

Building Blocks for Polymeric Architectures

The bifunctional nature of aminobenzoxazole derivatives, including this compound, makes them ideal candidates as building blocks for creating advanced polymeric materials. The amino and carboxylate groups can be modified to create monomers suitable for polymerization.

For example, diamine monomers containing the benzoxazole moiety have been synthesized and subsequently polymerized with commercial tetracarboxylic dianhydrides to produce poly(benzoxazole imide)s (PBOPIs). rsc.org These polymers exhibit excellent thermal stability and mechanical properties. rsc.org The general synthetic route involves creating a diamine with a benzoxazole core, which could be derived from a precursor like this compound through reduction of a nitro group and hydrolysis of the ester to a carboxylic acid, followed by conversion to an amine.

Potential in Materials Science

The rigid, planar structure and conjugated π-system of the benzoxazole core impart favorable photophysical and electronic properties to its derivatives. This has led to their exploration in various materials science applications.

Components for Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives are of significant interest in the field of OLEDs due to their potential as efficient light emitters, particularly in the blue spectrum. spiedigitallibrary.orgnsf.gov The inherent fluorescence of the benzoxazole core can be tuned by attaching different substituents.

Research has shown that oxazole-based fluorophores can exhibit efficient emission in the solid state. spiedigitallibrary.org For instance, a bis-chromophore containing a bibenzoxazole core demonstrated deep blue emission at 430 nm when used as an emissive layer in an OLED. spiedigitallibrary.org This suggests that derivatives of this compound could be functionalized to create novel emitters. The amino and carboxylate groups offer sites for attaching other aromatic or electron-donating/withdrawing groups to fine-tune the emission color and efficiency. While some simple benzoxazole derivatives did not show photoluminescence in neat films, more complex structures with twisted molecular geometries have been shown to reduce aggregation-induced fluorescence quenching, leading to efficient emission. spiedigitallibrary.org

Development of Fluorescent Probes and Dyes

The fluorescent nature of the benzoxazole scaffold makes it an excellent platform for the development of fluorescent probes and dyes. nih.govresearchgate.net These molecules can be designed to change their fluorescence properties in response to their environment, such as the presence of specific ions or biomolecules.

The photophysical properties of benzoxazole derivatives can be significantly influenced by their substituents and the solvent polarity. researchgate.net For example, the substitution of oxygen with sulfur to create a benzothiazole (B30560) analog can dramatically alter the molecular structure and polarity, leading to different aggregation-induced emission (AIE) phenomena. nih.govnih.gov AIE is a particularly desirable property where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation, which has applications in sensing and imaging.

The amino group of this compound can be readily modified to attach recognition moieties for specific analytes, while the benzoxazole core acts as the fluorescent reporter. The ester group can also be used to tune solubility or to provide another point of attachment.

Photophysical Properties of Selected Benzazole Derivatives
Compound ClassKey Structural FeatureObserved PropertyPotential ApplicationReference
Bis-benzoxazoleTwisted molecular structureDeep blue emission (430 nm) in OLEDsOLED Emitters spiedigitallibrary.org
Benzoxazolyl-imidazoleConjugated systemAggregation-induced emission (AIE)Fluorescent Probes nih.gov
StyrylbenzazolesE-Z isomerization of alkenePhotoswitching behaviorMolecular Switches researchgate.net
2-(2'-aminophenyl)benzothiazoleESIPT capabilityTunable fluorescenceSensors, Bioimaging mdpi.com

Monomers for Advanced Polymer Synthesis

This compound is a prime candidate for use as a monomer in the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). PBOs are a class of polymers known for their exceptional thermal stability, high mechanical strength, and chemical resistance. researchgate.netresearchgate.netacs.org

The synthesis of PBOs often involves a two-step process where a precursor polymer is first formed and then thermally cyclized to create the final benzoxazole-containing polymer. researchgate.net Monomers for these polymers typically require two reactive functional groups. In the case of this compound, the amino group and the carboxylate group (after hydrolysis to a carboxylic acid) can serve as these reactive sites.

For instance, aromatic polybenzoxazoles have been prepared by the polycondensation of bis(o-aminophenol)s with aromatic dicarboxylic acid chlorides. researchgate.net Similarly, diamines containing benzoxazole moieties can be reacted with dianhydrides to form poly(benzoxazole imide)s. rsc.org The resulting polymers exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in aerospace and electronics where high thermal stability is required. rsc.orgresearchgate.net

Thermal Properties of Selected Benzoxazole-Containing Polymers
Polymer TypeMonomersGlass Transition Temp. (Tg)Decomposition Temp. (Td5% or Td10%)Reference
Poly(benzoxazole imide)s (PBOPIs)Isomeric diamines with benzoxazole moiety and commercial dianhydrides285-363 °C510-564 °C (Td5%) rsc.org
Aromatic Polybenzoxazoles (PBOs)Trimethylsilyl-substituted bis(o-aminophenol)s and aromatic dicarboxylic acid chlorides275-375 °C545-615 °C (Td10%) researchgate.net
Sulfur-Containing PBOs4,4'-bis(4-amino-3-hydroxyphenylthio)diphenylsulfide and aromatic diacyl chlorides204-255 °C>430 °C acs.org

Role in Catalysis

The structural motifs present in this compound, such as the nitrogen and oxygen heteroatoms within the oxazole (B20620) ring, suggest a potential for this molecule and its derivatives to participate in catalytic processes. These atoms can act as coordination sites for metal ions or as active sites in organocatalytic transformations.

As Ligands for Metal-Catalyzed Reactions

The chelating ability of benzoxazole derivatives makes them attractive candidates for ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can form stable complexes with a variety of transition metals, thereby modulating the metal center's reactivity and selectivity. While the broader class of benzoxazoles has been investigated as ligands, specific research detailing the application of this compound in this context is limited. However, related studies on similar structures provide a basis for its potential. For instance, derivatives of 2-aminobenzoxazoles have been utilized in catalyst systems, suggesting that this compound could potentially be adapted for similar roles.

Components in Organocatalytic Systems

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents another avenue for the application of this compound. The amine group and the heterocyclic ring system could function as key components of an organocatalyst. For example, the amino group could engage in hydrogen bonding to activate substrates, a common mechanism in many organocatalytic reactions. A study on the catalyst-free synthesis of N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation highlights the reactivity of the 2-aminobenzoxazole scaffold, which is the core of the title compound. nih.gov This inherent reactivity suggests that derivatives could be designed to act as effective organocatalysts for various organic transformations.

Applications in Agrochemical and Specialty Chemical Development

The development of novel agrochemicals and specialty chemicals often relies on heterocyclic scaffolds due to their diverse biological and chemical properties. The benzoxazole core is a well-known pharmacophore and has been incorporated into various biologically active compounds.

Derivatives of the closely related ethyl 2-aminothiazole-5-carboxylate have been utilized in the formulation of agrochemicals, serving as building blocks for herbicides and fungicides. chemimpex.com While direct evidence for this compound in commercial agrochemicals is not prominent, its structural similarity to other active compounds suggests its potential as a lead structure for the development of new plant protection agents. Research into related isoxazole- and thiazole-containing carboxylates has shown fungicidal and herbicidal activities, indicating that the oxazole moiety, in general, is a promising feature for agrochemical design. researchgate.net

Investigation as Chemical Probes for Cellular Pathways

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The ability of a molecule to interact specifically with a biological target, such as an enzyme or receptor, allows for the elucidation of its function in cellular pathways.

Derivatives of the benzoxazole and benzothiazole scaffolds have been successfully developed as chemical probes. For example, a study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives revealed their ability to regulate cellular pathways relevant to the human papillomavirus (HPV) and prevent the proliferation of cervical cancer cells. nih.gov One promising compound from this study, H1, was found to induce cell cycle arrest and repress the transcription of the oncoprotein E7 cellular pathway. nih.gov Although this study focuses on a more complex derivative, it underscores the potential of the underlying benzoxazole structure, as present in this compound, to serve as a foundational scaffold for the design of potent and selective chemical probes for therapeutic and research purposes.

Future Research Directions and Challenges in the Chemistry of Ethyl 2 Aminobenzo D Oxazole 5 Carboxylate

Development of Highly Efficient and Stereoselective Syntheses

The synthesis of 2-aminobenzoxazoles traditionally involves the cyclization of 2-aminophenols. nih.govrsc.org A common method utilizes highly toxic cyanating agents like cyanogen (B1215507) bromide (BrCN), which poses significant safety and environmental risks. nih.gov An alternative and safer approach employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a nonhazardous electrophilic cyanating agent, often activated by a Lewis acid such as BF₃·Et₂O. nih.govacs.orgrsc.org While a synthesis for the closely related Methyl 2-aminobenzo[d]oxazole-5-carboxylate using NCTS has been reported, future research must focus on optimizing these routes for higher efficiency and broader applicability. acs.org

Furthermore, while the parent molecule is achiral, the introduction of stereocenters is crucial for developing specific biological activities. A significant challenge and area for future exploration is the development of stereoselective syntheses. This could involve:

Asymmetric Catalysis: Designing chiral catalysts that can differentiate between enantiotopic faces or groups during the synthesis of derivatives. Drawing inspiration from related heterocycles, chiral 2-aminobenzimidazole (B67599) derivatives have been successfully used as organocatalysts in enantioselective transformations. researchgate.net

Chiral Starting Materials: Employing enantiomerically pure precursors to build the benzoxazole (B165842) core with defined stereochemistry.

Kinetic Resolution: Separating racemic mixtures of chiral derivatives through enzyme-catalyzed or chemo-catalyzed reactions.

Synthesis Method Reagents Key Features/Challenges Reference(s)
Classical Cyclizationo-Aminophenol, Cyanogen Bromide (BrCN)Effective but uses a highly toxic reagent. nih.gov
Safer Cyclizationo-Aminophenol, NCTS, BF₃·Et₂ONonhazardous cyanating agent; operational simplicity. nih.govacs.org
One-Pot Synthesis2-Aminophenol (B121084), Amine, OrthocarbonateConvenient procedure with readily available reagents. google.comgoogle.com
Smiles RearrangementBenzoxazole-2-thiol, Amine, Chloroacetyl chlorideMetal-free approach with a wide scope of amines. nih.govacs.org

Exploration of Novel Reactivity Pathways and Transformations

The structure of this compound offers multiple sites for chemical modification: the 2-amino group, the ester at the 5-position, and the C-H bonds of the aromatic ring. Future research should focus on unlocking the full synthetic potential of this scaffold by exploring novel reactivity pathways.

The 2-amino group is a key handle for diversification. While standard N-acylation and N-alkylation reactions are known, a future challenge lies in developing selective transformations that can occur without affecting the ester functionality. nih.gov This includes exploring copper-catalyzed electrophilic amination or direct C-H amination techniques under mild conditions. researchgate.netorganic-chemistry.org

Another promising avenue is the functionalization of the benzoxazole core itself. Direct C-H functionalization at positions 4, 6, or 7 via metal-catalyzed cross-coupling reactions would provide a powerful tool for building molecular complexity. nih.gov A significant challenge is to achieve high regioselectivity in these transformations.

The intramolecular Smiles rearrangement represents an under-explored but powerful pathway for creating complex, fused heterocyclic systems from 2-aminobenzoxazole (B146116) precursors. nih.govacs.org Research into the scope and limitations of this rearrangement for derivatives of this compound could yield novel molecular architectures. Additionally, the ester group can be transformed into a variety of other functional groups (e.g., amides, hydrazides, or reduced to an alcohol), providing further opportunities for derivatization and the construction of targeted molecules for medicinal chemistry. nih.gov

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel benzoxazole derivatives. Future research will increasingly rely on these methods to predict molecular properties and guide synthetic efforts.

Property Prediction: Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are instrumental in predicting the biological activity of new compounds. nih.gov By building computational models based on known active benzoxazole derivatives, researchers can screen virtual libraries of potential molecules, prioritizing those with the highest predicted affinity for a biological target. The challenge lies in creating highly accurate and predictive models, which requires robust experimental data for validation.

Reaction Design: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the feasibility of proposed synthetic routes, and understand the origins of selectivity. mdpi.com For instance, computational studies can help in designing catalysts for stereoselective reactions or in predicting the regioselectivity of C-H functionalization reactions. Future work should focus on integrating these predictive models directly into the synthetic planning process, creating a feedback loop where computational insights guide experimental work, and experimental results refine the computational models.

Integration into Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound make it an attractive building block for the construction of larger, functional assemblies. The planar, aromatic benzoxazole core is capable of π-π stacking interactions, while the amino and ester groups can participate in hydrogen bonding. nih.govresearchgate.net

Supramolecular Chemistry: A key future direction is the use of this molecule to design and synthesize supramolecular structures such as liquid crystals, gels, and molecular cages. taylorandfrancis.com The hydrogen bonding capabilities and aromatic nature of benzoxazoles can drive self-assembly into highly ordered materials. researchgate.nettaylorandfrancis.com The challenge is to precisely control the non-covalent interactions to achieve desired architectures and properties.

Nanomaterials: There is significant potential for incorporating this compound into advanced nanomaterials. researchgate.net

Coordination Polymers and MOFs: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a suitable ligand for creating metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing. taylorandfrancis.com

Functional Polymers: The molecule can be polymerized or grafted onto polymer backbones to create materials with specific optical or electronic properties. researchgate.net

Nanocatalysis: Research has shown that nanocatalysts, such as those based on magnetic Fe₃O₄ nanoparticles, can be used for the efficient synthesis of benzoxazoles. ajchem-a.comajchem-a.comresearchgate.net Future work could explore the synthesis of this compound on the surface of nanoparticles, creating functionalized nanomaterials in a single step. researchgate.net

Addressing Scalability and Sustainability in Production

As benzoxazole derivatives find more applications, particularly in the pharmaceutical industry, the need for scalable and sustainable production methods becomes critical. acs.orgcam.ac.uk Traditional batch syntheses often suffer from drawbacks such as the use of hazardous solvents, significant waste generation, and safety concerns related to poor heat management in large-scale reactions. researchgate.netcam.ac.uk

Green Chemistry Approaches: A major challenge is to replace traditional methods with greener alternatives. Future research will focus on:

Reusable Catalysts: Employing heterogeneous catalysts, such as Brønsted acidic ionic liquids or solid-supported nanoparticles, that can be easily recovered and reused, reducing cost and waste. ajchem-a.combohrium.comacs.org

Sustainable Solvents: Minimizing the use of volatile organic compounds by running reactions in water, deep eutectic solvents, or under solvent-free conditions. organic-chemistry.orgmdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reactions, often leading to higher yields and shorter reaction times. taylorandfrancis.commdpi.com

Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing is a key strategy for addressing scalability and safety. acs.orgcam.ac.uknih.gov Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, minimize the holdup of unstable intermediates, and allow for safer and more robust scale-up. acs.orgcam.ac.uk Developing a robust continuous flow process for this compound is a critical goal for enabling its industrial production.

Life Cycle Assessment (LCA): To truly validate the "greenness" of a synthetic route, a holistic life cycle assessment is necessary. semopenalex.orgafricanjournalofbiomedicalresearch.com Future work must include performing LCAs to compare the environmental impact of different synthetic strategies, quantifying metrics like carbon emissions and the Environmental Factor (E-factor) to guide the development of genuinely sustainable processes. africanjournalofbiomedicalresearch.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-aminobenzo[d]oxazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves three key steps: (1) nitration of a hydroxybenzoate derivative using Al(NO₃)₃ in acetic anhydride, (2) reduction of the nitro group with sodium dithionite, and (3) cyclization with cyanogen bromide (CNBr) in methanol . For the ethyl ester variant, ethyl 4-hydroxybenzoate is used as the starting material instead of methyl.
  • Critical Parameters :

StepReagents/ConditionsYield
NitrationAl(NO₃)₃, Ac₂O, rt, 1.5 h85%
ReductionNa₂S₂O₄, NaOH, reflux, 1 h70%
CyclizationCNBr, MeOH, rt, 3–4 h70%
  • Troubleshooting : Low yields in cyclization may arise from moisture sensitivity of CNBr; anhydrous conditions and controlled pH (neutral to slightly acidic) are critical .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • 1H NMR Analysis : Key signals include:

  • Ethyl ester protons: δ 1.3–1.4 ppm (triplet, CH₃), 4.2–4.3 ppm (quartet, CH₂).
  • Aromatic protons: δ 7.2–8.0 ppm (multiplet, benzo[d]oxazole ring) .
    • HRMS Validation : The molecular ion [M+H]⁺ should match the exact mass (C₁₀H₁₀N₂O₃: 206.0691). Discrepancies >5 ppm indicate impurities or incorrect functionalization .

Advanced Research Questions

Q. What strategies improve regioselectivity in Suzuki-Miyaura coupling reactions involving this compound derivatives?

  • Catalytic Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Cs₂CO₃ in toluene/water (90°C, 12 h) achieve >60% coupling efficiency for aryl boronic acids .
  • Substrate Design : Electron-withdrawing groups (e.g., -NO₂) on the boronic acid enhance reactivity. Steric hindrance at the 2-position of the oxazole ring necessitates longer reaction times .

Q. How do structural modifications (e.g., sulfanyl or fluorinated groups) impact the bioactivity of this compound analogs?

  • Functionalization :

  • Sulfanyl Derivatives : Methyl 2-sulfanylbenzo[d]oxazole-5-carboxylate (from ) exhibits enhanced electrophilicity, potentially improving covalent binding to biological targets.
  • Fluorinated Analogs : Fluorine substitution at the 5-position (e.g., 18F-labeled derivatives) improves metabolic stability and PET imaging compatibility .
    • SAR Insights :
SubstituentBioactivity Trend
-NH₂ (parent)Baseline activity (e.g., apoptosis inhibition)
-SHIncreased enzyme inhibition
-CF₃Enhanced lipophilicity & target affinity
.

Q. What computational methods predict the electronic properties of this compound for drug design?

  • DFT Calculations : B3LYP/6-31G(d) level simulations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The amino group at C2 contributes to nucleophilic character, while the ester at C5 stabilizes the ring via resonance .
  • Docking Studies : Molecular docking with apoptosis-related proteins (e.g., Bcl-2) identifies hydrogen bonding between the oxazole NH and Asp108, critical for binding affinity .

Data Contradiction Analysis

Q. Why do reported yields for cyanogen bromide-mediated cyclization vary across studies?

  • Key Variables :

  • Solvent Polarity : Methanol (70% yield) outperforms DMF due to better CNBr solubility vs. acetonitrile (50% yield) in unrelated studies.
  • Temperature : Room temperature (rt) minimizes side reactions (e.g., ester hydrolysis) compared to reflux conditions .
    • Resolution : Control moisture content (<0.1% H₂O) and use freshly distilled CNBr to mitigate variability .

Methodological Recommendations

Q. How can crystallography (e.g., SHELX) resolve ambiguities in the solid-state structure of derivatives?

  • Protocol : Single-crystal X-ray diffraction with SHELXL-2018 refines bond lengths and angles. For example, the C2-N bond in the oxazole ring should measure 1.36 Å, confirming aromaticity .
  • Application : Resolves tautomerism in analogs with thione or carbonyl groups (e.g., 3-ethylbenzo[d]oxazole-2(3H)-thione in ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.